molecular formula C17H20O3 B168918 2,2-Dimethyl-8-prenylchromene 6-carboxylic acid CAS No. 151731-50-9

2,2-Dimethyl-8-prenylchromene 6-carboxylic acid

Cat. No.: B168918
CAS No.: 151731-50-9
M. Wt: 272.34 g/mol
InChI Key: MCQWYGYDCGLCJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-8-prenylchromene 6-carboxylic acid typically involves the prenylation of a chromene derivative followed by carboxylation. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity .

Industrial Production Methods

the extraction and purification processes from natural sources involve solvent extraction, chromatography, and crystallization techniques .

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-8-prenylchromene 6-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substituting Agents: Halogens (Cl2, Br2), alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while substitution can introduce halogens or alkyl groups .

Scientific Research Applications

2,2-Dimethyl-8-prenylchromene 6-carboxylic acid has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of inflammatory diseases.

    Industry: Utilized in the development of natural product-based pesticides and herbicides

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-8-prenylchromene 6-carboxylic acid involves its interaction with various molecular targets and pathways. It is known to exhibit antioxidant activity by scavenging free radicals and inhibiting oxidative stress. Additionally, it may interact with enzymes and receptors involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

  • 2,2-Dimethylchromene 6-carboxylic acid
  • 8-Prenylchromene 6-carboxylic acid
  • 2,2-Dimethyl-8-prenylchromene

Uniqueness

2,2-Dimethyl-8-prenylchromene 6-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct biological activities. Its prenyl group enhances its lipophilicity, allowing better interaction with lipid membranes and biological targets .

Properties

IUPAC Name

2,2-dimethyl-8-(3-methylbut-2-enyl)chromene-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20O3/c1-11(2)5-6-12-9-14(16(18)19)10-13-7-8-17(3,4)20-15(12)13/h5,7-10H,6H2,1-4H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCQWYGYDCGLCJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC1=CC(=CC2=C1OC(C=C2)(C)C)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30331692
Record name 2,2-Dimethyl-8-(3-methylbut-2-en-1-yl)-2H-1-benzopyran-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30331692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

151731-50-9
Record name 2,2-Dimethyl-8-(3-methyl-2-buten-1-yl)-2H-1-benzopyran-6-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=151731-50-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2-Dimethyl-8-(3-methylbut-2-en-1-yl)-2H-1-benzopyran-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30331692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,2-Dimethyl-8-prenylchromene 6-carboxylic acid
Reactant of Route 2
Reactant of Route 2
2,2-Dimethyl-8-prenylchromene 6-carboxylic acid
Reactant of Route 3
2,2-Dimethyl-8-prenylchromene 6-carboxylic acid
Reactant of Route 4
2,2-Dimethyl-8-prenylchromene 6-carboxylic acid
Reactant of Route 5
2,2-Dimethyl-8-prenylchromene 6-carboxylic acid
Reactant of Route 6
Reactant of Route 6
2,2-Dimethyl-8-prenylchromene 6-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.